

OICR-9429: A Technical Guide to its High-Affinity Binding with WDR5

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Compound of Interest

Compound Name: OICR11029

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This in-depth technical guide provides a comprehensive overview of the binding affinity of OICR-9429, a potent and selective small-molecule inhibitor, for the WD40-repeat-containing protein 5 (WDR5). OICR-9429 has emerged as a critical chemical probe for studying the biological functions of WDR5 and as a promising therapeutic lead, particularly in the context of cancers driven by mixed-lineage leukemia (MLL) gene rearrangements. This document details the quantitative binding data, experimental methodologies, and the molecular context of the OICR-9429-WDR5 interaction.

Quantitative Binding Affinity of OICR-9429 to WDR5

OICR-9429 demonstrates high-affinity binding to WDR5, effectively disrupting its crucial interaction with the MLL protein. This interaction is a key event in the assembly and enzymatic activity of the MLL histone methyltransferase complex. The binding affinity of OICR-9429 to WDR5 has been quantified by multiple biophysical techniques, and the key data are summarized below.

Parameter	Value (nM)	Method	Reference
KD	93 ± 28	Not Specified	[1][2]
KD	24	Surface Plasmon Resonance (Biacore)	[3]
KD	52	Isothermal Titration Calorimetry (ITC)	[3]
KD	51	Surface Plasmon Resonance (Biacore)	[4]
KD	52	Isothermal Titration Calorimetry (ITC)	[4]
Kdisp	64 ± 4	Fluorescence Polarization	[1][2]
Ki	64	Not Specified	[5]
IC50	< 1000	Cellular Disruption of WDR5-MLL1/RbBP5 Interaction	[3][4]

KD (Dissociation Constant): A measure of the binding affinity between OICR-9429 and WDR5. A lower KD value indicates a stronger binding affinity. Kdisp (Displacement Constant): Represents the concentration of OICR-9429 required to displace 50% of a fluorescently labeled WDR5-interacting (WIN) peptide from MLL, indicating competitive binding.[1][2] Ki (Inhibition Constant): A measure of the potency of an inhibitor.[5] IC50 (Half-maximal Inhibitory Concentration): The concentration of OICR-9429 required to inhibit the WDR5-MLL1/RbBP5 interaction by 50% in a cellular context.[3][4]

Mechanism of Action: Competitive Antagonism

OICR-9429 acts as a competitive antagonist of the WDR5-MLL interaction.[1][6] Crystallographic studies have revealed that OICR-9429 binds to the central "WIN site" on WDR5, a pocket that is essential for its interaction with the MLL protein and other binding partners.[1][6] By occupying this site, OICR-9429 directly prevents the binding of MLL, thereby inhibiting the assembly and function of the MLL histone methyltransferase complex. This leads

to a reduction in histone H3 lysine 4 (H3K4) trimethylation, a key epigenetic mark for active gene transcription.[6] A closely related compound, OICR-0547, which does not exhibit WDR5 antagonism, can be utilized as a negative control in experiments.[3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of OICR-9429 to WDR5 are outlined below.

Surface Plasmon Resonance (SPR) for KD Determination

This protocol describes a typical SPR experiment to determine the dissociation constant (KD) of OICR-9429 for WDR5.

- Protein Immobilization:
 - Recombinantly express and purify human WDR5 protein (residues 1-334) with a polyhistidine tag.
 - Utilize a CM5 sensor chip and immobilize the WDR5 protein using standard amine coupling chemistry.
 - The final immobilization level should be optimized to minimize mass transport effects.
- Binding Analysis:
 - Prepare a series of concentrations of OICR-9429 in a suitable running buffer (e.g., HBS-EP).
 - Inject the OICR-9429 solutions over the immobilized WDR5 surface at a constant flow rate.
 - Monitor the association and dissociation phases in real-time.
 - Regenerate the sensor surface between injections using a low pH buffer if necessary.
- Data Analysis:

- Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the dissociation constant ($K_D = k_{off}/k_{on}$).

Isothermal Titration Calorimetry (ITC) for K_D Determination

ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters in addition to the binding affinity.

- Sample Preparation:
 - Dialyze purified WDR5 protein and OICR-9429 into the same buffer to minimize heat of dilution effects. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.
 - Determine the accurate concentrations of the protein and the compound.
- ITC Experiment:
 - Load the WDR5 protein into the sample cell of the calorimeter (typically at a concentration of 10-20 μ M).
 - Load OICR-9429 into the injection syringe at a concentration 10-15 times that of the protein in the cell.
 - Perform a series of injections of OICR-9429 into the WDR5 solution while monitoring the heat changes.
- Data Analysis:
 - Integrate the heat pulses from each injection to generate a binding isotherm.
 - Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (K_A).

The dissociation constant is the reciprocal of the association constant ($K_D = 1/K_A$).

Fluorescence Polarization (FP) Assay for K_{disp} Determination

This competitive binding assay measures the ability of OICR-9429 to displace a fluorescently labeled peptide from WDR5.

- Reagents:
 - Purified WDR5 protein.
 - A fluorescently labeled peptide derived from the WDR5-interacting (WIN) region of MLL (e.g., FITC-labeled WIN peptide).
 - OICR-9429.
- Assay Procedure:
 - In a microplate, combine a fixed concentration of WDR5 and the fluorescently labeled WIN peptide. The concentrations should be optimized to achieve a high polarization signal.
 - Add increasing concentrations of OICR-9429 to the wells.
 - Incubate the plate to allow the binding to reach equilibrium.
 - Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
- Data Analysis:
 - As OICR-9429 displaces the fluorescent peptide, the polarization value will decrease.
 - Plot the change in fluorescence polarization as a function of the OICR-9429 concentration.
 - Fit the data to a competitive binding equation to determine the K_{disp} value.

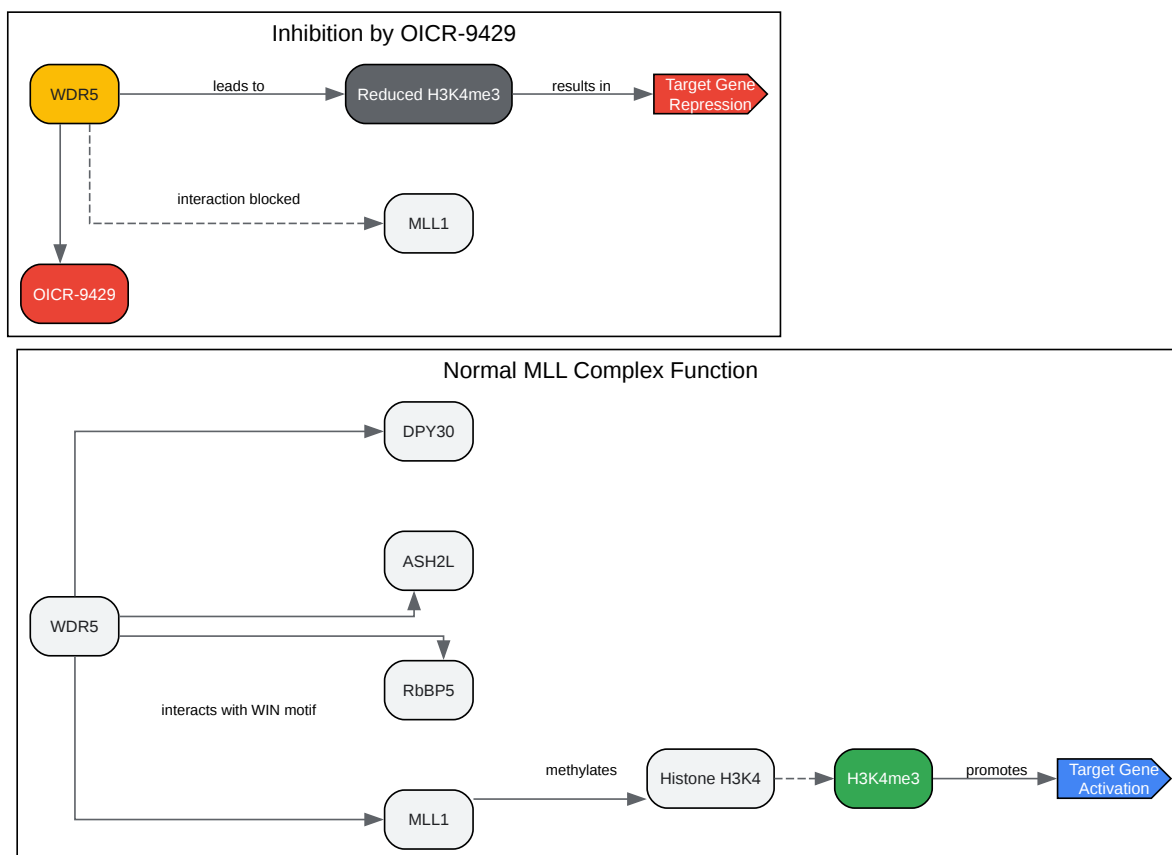
X-ray Crystallography for Structural Determination

Determining the co-crystal structure of OICR-9429 in complex with WDR5 provides atomic-level insights into the binding mode.

- Protein-Ligand Complex Formation:
 - Mix purified WDR5 protein with a molar excess of OICR-9429.
- Crystallization:
 - Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). A reported successful condition is 25% PEG 3350, 0.2 M ammonium acetate, 0.1 M Bis-Tris, pH 6.5.[\[1\]](#)
 - Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
- Data Collection and Structure Determination:
 - Cryo-protect the crystals (e.g., with 20% ethylene glycol) and flash-cool them in liquid nitrogen.[\[1\]](#)
 - Collect X-ray diffraction data at a synchrotron source.
 - Process the diffraction data and solve the crystal structure using molecular replacement with a known WDR5 structure.
 - Refine the structure to obtain a high-resolution model of the WDR5-OICR-9429 complex. The crystal structure of human WDR5 in complex with OICR-9429 is available in the Protein Data Bank (PDB ID: 4QL1).[\[7\]](#)

Visualizations

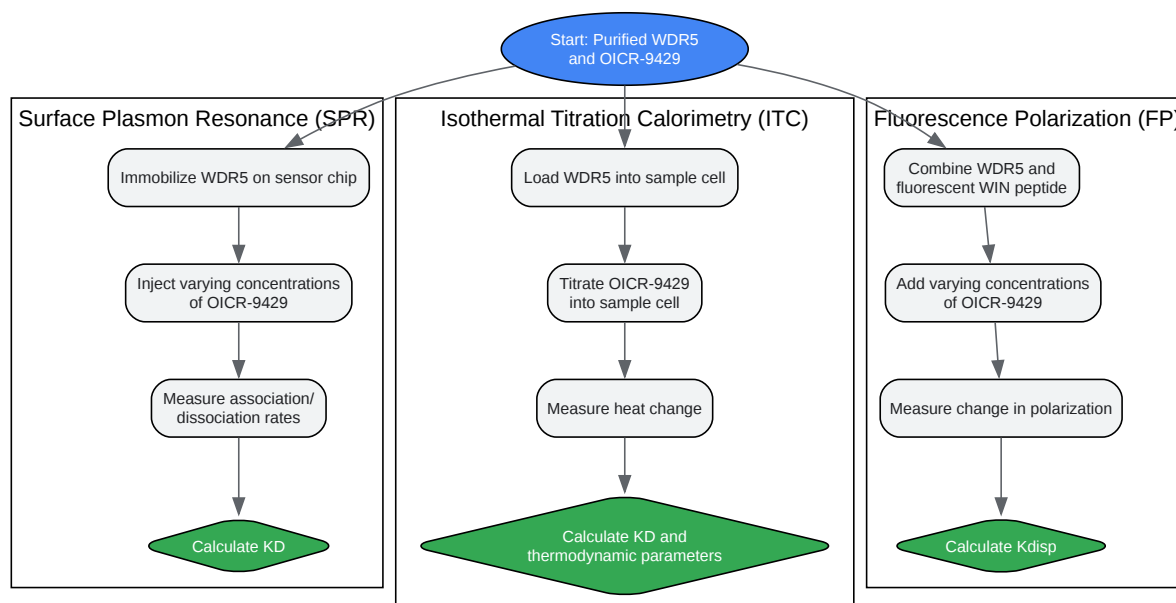
OICR-9429-WDR5 Signaling Pathway



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Caption: OICR-9429 competitively inhibits the WDR5-MLL interaction.

Experimental Workflow for Binding Affinity Determination



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Caption: Workflow for determining OICR-9429 and WDR5 binding affinity.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
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